(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester (1-Methyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC15796925
InChI: InChI=1S/C9H16F3NO2S/c1-6(5-16-9(10,11)12)13-7(14)15-8(2,3)4/h6H,5H2,1-4H3,(H,13,14)
SMILES:
Molecular Formula: C9H16F3NO2S
Molecular Weight: 259.29 g/mol

(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC15796925

Molecular Formula: C9H16F3NO2S

Molecular Weight: 259.29 g/mol

* For research use only. Not for human or veterinary use.

(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester -

Specification

Molecular Formula C9H16F3NO2S
Molecular Weight 259.29 g/mol
IUPAC Name tert-butyl N-[1-(trifluoromethylsulfanyl)propan-2-yl]carbamate
Standard InChI InChI=1S/C9H16F3NO2S/c1-6(5-16-9(10,11)12)13-7(14)15-8(2,3)4/h6H,5H2,1-4H3,(H,13,14)
Standard InChI Key LDDUBPWHLIKALL-UHFFFAOYSA-N
Canonical SMILES CC(CSC(F)(F)F)NC(=O)OC(C)(C)C

Introduction

Structural Analysis and Nomenclature

The IUPAC name (1-Methyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester delineates its molecular architecture:

  • Core structure: A two-carbon ethyl chain with a methyl group (-CH₃) at position 1 and a trifluoromethylsulfanyl group (-SCF₃) at position 2.

  • Protective group: A tert-butoxycarbonyl (Boc) group attached to the amine nitrogen, rendering the compound stable under basic conditions and amenable to deprotection under acidic environments .

Molecular Formula and Weight

  • Molecular formula: C₉H₁₆F₃NO₂S.

  • Molecular weight: 267.3 g/mol (calculated based on atomic masses).

Comparative Structural Analogues

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
Target CompoundC₉H₁₆F₃NO₂S267.3Boc, SCF₃
Boc-DL-aMePhe-D-Phe-NH₂ C₂₄H₃₁N₃O₄425.5Boc, phenyl, amide
[(2,2-Difluoro-ethyl)carbamoyl] analog C₉H₁₆F₂N₂O₃238.2Boc, difluoroethyl, amide

The SCF₃ group introduces significant electronegativity and lipophilicity, which can enhance membrane permeability in bioactive molecules .

Synthesis and Reaction Pathways

While no explicit synthesis route for the target compound is documented in the provided sources, analogous Boc-protected amines suggest plausible methodologies:

Boc Protection of Primary Amines

The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) . For example:

  • Substrate: 1-Methyl-2-trifluoromethylsulfanyl-ethylamine.

  • Reagents: Boc₂O, DIPEA, dichloromethane (DCM).

  • Conditions: Room temperature, 1–12 hours.

Key Challenges

  • Steric hindrance: The methyl and SCF₃ groups may impede reaction efficiency.

  • Stability: The SCF₃ group is prone to oxidation, necessitating inert atmospheres during synthesis .

Physical and Chemical Properties

Solubility and Stability

  • Solubility: Expected to be soluble in organic solvents (e.g., DCM, THF) but poorly soluble in water due to the Boc and SCF₃ groups.

  • Stability: Stable under basic conditions but susceptible to acid-catalyzed Boc deprotection (e.g., HCl in dioxane) .

Spectroscopic Data (Predicted)

  • ¹H NMR: δ 1.44 (s, 9H, Boc CH₃), 1.50 (d, 3H, CH(CH₃)), 3.10–3.30 (m, 2H, CH₂-SCF₃).

  • ¹³C NMR: δ 28.4 (Boc CH₃), 80.5 (Boc C-O), 155.2 (C=O).

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